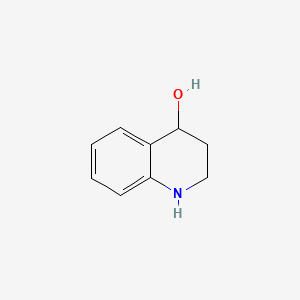1,2,3,4-Tetrahydroquinolin-4-ol
CAS No.: 24206-39-1
Cat. No.: VC3705694
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24206-39-1 |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 1,2,3,4-tetrahydroquinolin-4-ol |
| Standard InChI | InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9-11H,5-6H2 |
| Standard InChI Key | RYPZGQVVZOCWGK-UHFFFAOYSA-N |
| SMILES | C1CNC2=CC=CC=C2C1O |
| Canonical SMILES | C1CNC2=CC=CC=C2C1O |
Introduction
Chemical Identity and Structure
Molecular Structure and Identification
1,2,3,4-Tetrahydroquinolin-4-ol consists of a benzene ring fused with a partially saturated nitrogen-containing six-membered ring bearing a hydroxyl group at the 4-position. The compound has a secondary amine (NH) as part of the heterocyclic ring structure, which along with the hydroxyl group provides potential sites for hydrogen bonding and further chemical modifications . The molecular structure combines aromatic and aliphatic regions, offering a unique chemical profile that contributes to its reactivity and applications.
The compound is registered with CAS number 24206-39-1 and possesses several database identifiers, including PubChem CID 287390 . Its structure can be represented through various chemical notations including SMILES (C1CNC2=CC=CC=C2C1O) and InChI (InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9-11H,5-6H2) . These standardized identifiers facilitate its unambiguous identification in chemical databases and literature.
Synthetic Approaches
Reduction-Cyclization Approaches
One promising synthetic pathway for 1,2,3,4-tetrahydroquinolines involves hydrogenation and cyclization sequences. In a relevant example from the literature, researchers achieved the synthesis of tetrahydroquinolines through catalytic hydrogenation of precursors containing a nitro group and an unsaturated side chain . This approach proceeds via reduction of the nitro group to an amine, followed by the formation of a cyclic imine, and subsequent reduction to yield the tetrahydroquinoline products with high diastereoselectivity .
Biological Significance and Applications
Medicinal Chemistry Applications
Derivatives of tetrahydroquinolines have demonstrated remarkable versatility in medicinal chemistry, with applications spanning multiple therapeutic areas. Research has revealed their potential as:
-
Analgesics and anticonvulsants
-
Antidepressants and antipsychotics
-
Antihypertensives and antiarrhythmics
-
Antimalarials and antitumor agents
-
Antifungal and antiparasitic compounds
The broad spectrum of biological activities associated with tetrahydroquinolines underscores the potential significance of 1,2,3,4-Tetrahydroquinolin-4-ol as a building block in drug discovery efforts. The hydroxyl functionality at the 4-position provides an opportunity for structural diversification through various chemical transformations, potentially leading to compounds with enhanced or novel biological properties.
Structure-Activity Relationships
Studies on tetrahydroquinolines have revealed important structure-activity relationships that could inform the development of 1,2,3,4-Tetrahydroquinolin-4-ol derivatives. For instance, substitution patterns on the aromatic ring, stereochemistry at the 2 and 4 positions, and modifications at the nitrogen atom have all been shown to influence biological activity .
In the case of 1,2,3,4-Tetrahydroquinolin-4-ol, the presence of the hydroxyl group introduces additional complexity to these structure-activity relationships. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, potentially enhancing affinity and selectivity. Furthermore, it serves as a versatile handle for further chemical transformations, allowing for the generation of diverse libraries of compounds for biological screening.
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be employed to assess the purity of 1,2,3,4-Tetrahydroquinolin-4-ol preparations. These methods allow for the separation of the target compound from impurities and related substances, facilitating quality control during synthesis and formulation.
For HPLC analysis, reversed-phase conditions with UV detection would likely be suitable, given the aromatic character of the compound. GC analysis might require derivatization to enhance volatility, particularly due to the presence of the hydroxyl group.
Computational Studies and Structure Prediction
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume